molecular formula C16H23NO4 B8252574 Benzyl 4-(dimethoxymethyl)piperidine-1-carboxylate

Benzyl 4-(dimethoxymethyl)piperidine-1-carboxylate

Cat. No.: B8252574
M. Wt: 293.36 g/mol
InChI Key: UVHHLOUMYWKVAH-UHFFFAOYSA-N
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Description

Benzyl 4-(dimethoxymethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a dimethoxymethyl substituent at the 4-position of the piperidine ring and a benzyloxycarbonyl (Cbz) protecting group. Piperidine carboxylates are widely used in organic synthesis, particularly as intermediates in pharmaceuticals and bioactive molecules due to their modular reactivity and ease of functionalization . The dimethoxymethyl group likely enhances solubility and stability compared to more reactive substituents, such as hydroxymethyl or unprotected amines .

Properties

IUPAC Name

benzyl 4-(dimethoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-19-15(20-2)14-8-10-17(11-9-14)16(18)21-12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHHLOUMYWKVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(dimethoxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-(dimethoxymethyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(dimethoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(dimethoxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 4-(dimethoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural analogs of benzyl piperidine-1-carboxylates, highlighting substituent variations and their implications:

Compound Name (CAS/Reference) Substituent at 4-Position Molecular Formula Molecular Weight Physical State Key Applications/Notes
Benzyl 4-(dimethoxymethyl)piperidine-1-carboxylate* Dimethoxymethyl C₁₇H₂₃NO₅ 321.37† N/A Hypothesized stability due to methoxy groups; potential intermediate in drug synthesis
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate (5-Methylpyridin-2-yl)methyl C₂₀H₂₅N₂O₃ 341.19 Solid (63% yield) Cross-coupling product; used in medicinal chemistry for heterocyclic frameworks
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl C₁₄H₁₉NO₃ 249.31 Solid (97% purity) Versatile precursor for bromination or coupling reactions (e.g., in )
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 3-Ethoxy-3-oxopropyl C₁₈H₂₅NO₅ 335.39 Liquid Lab research; requires strict safety protocols due to ester reactivity
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate Methoxy(methyl)carbamoyl C₁₆H₂₂N₂O₄ 306.36 N/A Building block for amide-based drug candidates; higher molecular weight
Benzyl 4-fluoropiperidine-1-carboxylate Fluorine C₁₃H₁₆FNO₂ 237.27 N/A Electron-withdrawing substituent; modifies piperidine basicity for catalysis or SAR studies

*Hypothetical compound; †Calculated value.

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